Cas no 42017-89-0 (Fenofibric acid)

Fenofibric acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid
- Fenofibric acid
- Fenofibric acid(F A)
- 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid
- FNF acid
- 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropionic acid
- 2-methyl-2-(4-(4-chlorobenzoyl)phenoxy)propanoic acid
- CCRIS 7302
- EINECS 255-626-9
- LF 178 acid
- p-(4-Chlorobenzoyl)-phenoxy-isobutyric acid
- Procetofenic acid
- UNII-BGF9MN2HU1
- 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
- 2-[4'-(p-Chlorobenzoyl)phenoxy]-2-methylpropionic acid
- Fenofibrate free acid
- 42017-89-0
- FENOFIBRIC ACID
- 2-[4-(p-Chlorobenzoyl)phenoxy]-2-methylpropionicacid
- Trilipix
- CHEBI:83469
- AMY25229
- 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid, 95%
- F1011
- DTXCID6021030
- NS00000286
- Fenofibricacid
- EN300-1697940
- 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid (Fenofibric Acid)
- NSC281318
- FENOFIBRATE FREE ACID [MI]
- FENOFIBRIC ACID [USP-RS]
- Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-
- BDBM28700
- FENOFIBRIC ACID DELAYED-RELEASE
- D11579
- Propanoic acid, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-
- F5A
- DB13873
- AC-22277
- FENOFIBRIC ACID (USP-RS)
- Fenofibric acid, analytical standard
- LF-153
- ABT 335
- 2-(4-(4'-chlorophenoxy)phenoxy)propionic acid
- FENOFIBRIC ACID [WHO-DD]
- AKOS015889489
- BGF9MN2HU1
- A825720
- BCP22437
- fenofibric-acid
- s4527
- 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropionic acid
- Fenofibric acid 100 microg/mL in Acetonitrile
- DTXSID8041030
- CCG-213311
- SY052754
- Fenofibrate impurity B, European Pharmacopoeia (EP) Reference Standard
- HY-B0760
- 2-[4-(4-Chloro-benzoyl)-phenoxy]-2-methyl-propionic acid
- W-106287
- NSC 281318
- FT-0600402
- GTPL2662
- D83849
- HY-B0760R
- MQOBSOSZFYZQOK-UHFFFAOYSA-N
- BRN 2058973
- AB01563028_01
- alpha 1081
- FENOFIBRIC ACID [ORANGE BOOK]
- LF 153
- MFCD00792461
- Fenofibric acid (Standard)
- FENOFIBRIC ACID [VANDF]
- 2-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-methylpropanoic acid
- NSC-281318
- Fibricor (TN)
- KS-1234
- CHEMBL981
- SCHEMBL16377
- CS-0694864
- Fibricor
- feno-fibric acid
- 2-[4-(4-chlorobenzene-1-carbonyl)phenoxy]-2-methylpropanoic acid
- Q27077290
- Fenofibrate impurity B
- 1ST163699
- BRD-K30213273-001-01-6
-
- MDL: MFCD00792461
- インチ: InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)
- InChIKey: MQOBSOSZFYZQOK-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC1=CC=C(C(C2=CC=C(Cl)C=C2)=O)C=C1)C(O)=O
- BRN: 2058973
計算された属性
- せいみつぶんしりょう: 317.05812
- どういたいしつりょう: 318.065887
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63.6
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 179.0 to 183.0 deg-C
- ふってん: 486.5°C at 760 mmHg
- フラッシュポイント: 248.0±25.9 °C
- PSA: 66.43
- LogP: 3.81300
Fenofibric acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F1011-5g |
Fenofibric acid |
42017-89-0 | 98.0%(GC&T) | 5g |
¥990.0 | 2022-05-30 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13410-100mg |
Fenofibric acid |
42017-89-0 | 98% | 100mg |
¥617.00 | 2023-09-09 | |
Key Organics Ltd | KS-1234-1MG |
Fenofibric acid |
42017-89-0 | >97% | 1mg |
£36.00 | 2025-02-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020445-100g |
Fenofibric acid |
42017-89-0 | 98% | 100g |
¥146 | 2024-05-23 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | F0048010 |
Fenofibric acid |
42017-89-0 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F135135-25g |
Fenofibric acid |
42017-89-0 | 98% | 25g |
¥95.90 | 2023-09-02 | |
ChemScence | CS-2965-100g |
Fenofibric acid |
42017-89-0 | 99.94% | 100g |
$57.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F79180-25g |
Fenofibric acid |
42017-89-0 | ≥98% | 25g |
¥207.0 | 2023-09-07 | |
TRC | F248650-10g |
Fenofibric Acid |
42017-89-0 | 10g |
$515.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1402-500 mg |
Fenofibric acid |
42017-89-0 | 99.94% | 500MG |
¥350.00 | 2022-04-26 |
Fenofibric acid 関連文献
-
Virginie Lhiaubet,Fabien Gutierrez,Florence Penaud–Berruyer,Edmond Amouyal,Jean-Pierre Daudey,Romuald Poteau,Nadia Chouini–Lalanne,Nicole Paillous New J. Chem. 2000 24 403
-
Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766
-
Ajay Kumar,Tausif Monif,Arshad H. Khuroo,Sunil S. Iyer,Abhishek Kumar Singh,Debashis Kar Anal. Methods 2010 2 1584
-
M. González-Pleiter,F. Leganés,F. Fernández-Pi?as RSC Adv. 2017 7 35385
-
Gabrielle P. Black,Tarun Anumol,Thomas?M. Young Environ. Sci.: Processes Impacts 2019 21 1099
-
Fangning Xu,Dan Li,Wei Han Green Chem. 2019 21 2911
-
Mohammed Riyazuddin,Athar Husain,Saurabh Verma,Roshan Katekar,Richa Garg,Sudhir Kumar,Sabbu Satish,Rakesh Maurya,Tadigoppula Narender,Naibedya Chattopadhyay,Jiaur R. Gayen RSC Adv. 2020 10 4579
-
Ming-De Li,Jiani Ma,Tao Su,Mingyue Liu,David Lee Phillips Phys. Chem. Chem. Phys. 2013 15 1557
-
Xiaoxi Huang,Tao Zhang,Xiaoxin Zou,Zhimin Tao,Tewodros Asefa RSC Adv. 2016 6 30226
-
Yue Liu,Xiaobing Chen,Jianchen Zhao,Wenjie Jin,Kun Zhang,Jiao Qu,Ya-nan Zhang,Guangchao Chen,Willie J. G. M. Peijnenburg Environ. Sci.: Processes Impacts 2023 25 66
Fenofibric acidに関する追加情報
Fenofibric Acid (CAS No. 42017-89-0): An Overview of Its Properties, Applications, and Recent Research
Fenofibric acid (CAS No. 42017-89-0) is a well-known compound in the field of pharmaceuticals, particularly for its use in the treatment of hyperlipidemia. This article provides a comprehensive overview of fenofibric acid, including its chemical properties, pharmacological effects, clinical applications, and recent advancements in research.
Chemical Properties: Fenofibric acid is a white to off-white crystalline powder with the molecular formula C16H14O3. It has a molecular weight of 254.28 g/mol. The compound is soluble in ethanol and methanol but has limited solubility in water. Its chemical structure consists of a fibric acid moiety, which is responsible for its lipid-lowering properties.
Pharmacological Effects: Fenofibric acid is primarily used as a lipid-regulating agent. It acts by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in the regulation of lipid metabolism. By activating PPARα, fenofibric acid increases the catabolism of triglycerides and very-low-density lipoproteins (VLDL) while also enhancing the synthesis of high-density lipoproteins (HDL). This results in a reduction in serum triglyceride levels and an increase in HDL cholesterol levels.
Clinical Applications: Fenofibric acid is widely used in the treatment of hyperlipidemia, particularly in patients with mixed dyslipidemia or those who are intolerant to statins. It is often prescribed as an adjunct to diet and lifestyle modifications to manage elevated triglyceride levels and low HDL cholesterol levels. Clinical trials have demonstrated that fenofibric acid can significantly reduce the risk of cardiovascular events in patients with hypertriglyceridemia.
Safety and Side Effects: While generally well-tolerated, fenofibric acid can cause some side effects, including gastrointestinal discomfort, myopathy, and increased liver enzymes. Patients should be monitored regularly for these side effects, especially when taking other medications that may interact with fenofibric acid.
Recent Research: Recent studies have explored the potential benefits of fenofibric acid beyond its lipid-lowering effects. One notable area of research is its anti-inflammatory properties. Studies have shown that fenofibric acid can reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. This has led to investigations into its potential use in treating inflammatory diseases such as atherosclerosis and non-alcoholic fatty liver disease (NAFLD).
In addition to its anti-inflammatory effects, recent research has also focused on the potential role of fenofibric acid in cancer prevention and treatment. Preclinical studies have demonstrated that fenofibric acid can inhibit the growth of various cancer cells by inducing apoptosis and suppressing angiogenesis. These findings suggest that fenofibric acid
Clinical Trials: strong > Several clinical trials are currently underway to further investigate the safety and efficacy of fenofibric acid strong >in various conditions. For example, a phase III trial is evaluating the use of fenofibric acid strong >in combination with statins for the management of severe hypertriglyceridemia. Another trial is exploring its potential as an adjunct therapy for NAFLD. p >
< p >< strong >Conclusion: strong >< strong >Fenofibric acid strong >(CAS No. 42017-89-0) remains a valuable therapeutic agent in the management of hyperlipidemia due to its well-established lipid-lowering properties. Recent research has expanded our understanding of its potential benefits in reducing inflammation and preventing cancer, opening up new avenues for its clinical application. As ongoing studies continue to uncover new insights, fenofibric acid strong >is likely to play an increasingly important role in the treatment of various metabolic and inflammatory disorders. p >
article >
response >
42017-89-0 (Fenofibric acid) 関連製品
- 1171029-69-8((2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone)
- 2171235-44-0(2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid)
- 1330829-52-1(1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate)
- 1353960-59-4(2-[(1-Benzyl-piperidin-4-yl)-ethyl-amino]-ethanol)
- 892758-99-5(1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one)
- 1247783-32-9(2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine)
- 110499-68-8(2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine)
- 1709-59-7(4-amino-N,N-dimethylbenzene-1-sulfonamide)
- 1261661-55-5(2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid)
- 109596-70-5(LPT N-Oxide)

